molecular formula C18H18BrN5O3S B12618714 N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea CAS No. 918493-99-9

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea

Cat. No.: B12618714
CAS No.: 918493-99-9
M. Wt: 464.3 g/mol
InChI Key: FRSYNAJHOQVWDL-UHFFFAOYSA-N
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Description

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea is a synthetic small molecule of significant interest in early-stage biochemical research. This compound features a complex structure that incorporates a 5-bromo-1H-indole core, a pyrrolidine-1-sulfonyl group, and a pyridin-2-yl urea moiety. While direct pharmacological data for this specific molecule is not fully established, its structural framework provides strong clues for its potential research applications. The 5-bromo-indole scaffold is a common feature in compounds investigated for various biological activities . Furthermore, the presence of a sulfonamide group, as seen in the closely related compound 5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide, is a key functional group in many bioactive molecules . The critical pyridin-2-yl urea moiety is a well-documented pharmacophore in medicinal chemistry, particularly known for its role in inhibitors of protein kinases like CHK1 (Checkpoint kinase 1) . Aryl and heteroaryl urea derivatives have been extensively studied in oncology research for their potential as chemosensitizers and radiosensitizers, which may help enhance the efficacy of established cancer therapies . Researchers can utilize this high-purity compound as a key intermediate, a structural analog for structure-activity relationship (SAR) studies, or a biochemical tool for probing novel biological pathways. The molecular formula and weight of the core structure can be inferred from the closely related compound 5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide (C13H14BrN3O3S, ~372.238 g/mol) , with adjustments for the urea-linked pyridine moiety. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

918493-99-9

Molecular Formula

C18H18BrN5O3S

Molecular Weight

464.3 g/mol

IUPAC Name

1-(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-3-pyridin-2-ylurea

InChI

InChI=1S/C18H18BrN5O3S/c19-12-6-7-14-13(11-12)16(28(26,27)24-9-3-4-10-24)17(21-14)23-18(25)22-15-5-1-2-8-20-15/h1-2,5-8,11,21H,3-4,9-10H2,(H2,20,22,23,25)

InChI Key

FRSYNAJHOQVWDL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)NC(=O)NC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Reaction Conditions for Intermediate Synthesis

The following table summarizes the typical conditions used for synthesizing key intermediates:

Step Reagents Conditions Yield
1 5-Bromoindole, Pyrrolidine, Sulfonyl chloride Stirred at room temperature for 24 hours 70%
2 Pyrrolidine sulfonamide, Isocyanate Heated at reflux for 6 hours 65%

Specific Examples from Literature

Several patents detail specific methods for synthesizing related compounds, which can be adapted for producing N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea:

  • Patent US20080319205A1 describes a method involving the reaction of (R)-2-(5-bromo-lH-indole-3-carbonyl)-pyrrolidine with various reducing agents under controlled conditions to yield high-purity intermediates.

  • Example from Patent WO2008150500A1 outlines a multi-step process that includes extraction and purification techniques, ensuring that the product is suitable for further chemical modifications.

Challenges in Synthesis

The synthesis of this compound presents several challenges:

  • Purity and Yield : Achieving high purity levels often requires extensive purification processes such as chromatography or crystallization.

  • Reaction Conditions : Maintaining optimal temperature and pH during reactions is critical for preventing unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-pyridin-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehalogenated or reduced sulfonyl compounds.

Scientific Research Applications

Anticancer Properties

Initial studies indicate that N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea exhibits significant anticancer activity. Its unique structure suggests interactions with various biological targets, including enzymes and receptors involved in tumor growth and proliferation. The compound has shown potency against specific cancer cell lines, making it a promising candidate for further research in cancer therapeutics.

Other Pharmacological Effects

In addition to anticancer properties, the compound may exhibit:

  • Antimicrobial Activity : The sulfonamide group is known for its antimicrobial effects.
  • Anti-inflammatory Effects : Related to its structural components, which may inhibit inflammatory pathways.

Synthesis and Optimization

The synthesis of this compound involves several key steps:

  • Formation of the Indole Core : Utilizing bromination techniques to introduce the bromine atom.
  • Synthesis of the Urea Moiety : Through reaction with appropriate amines.
  • Incorporation of the Pyridinyl Group : Enhancing solubility and biological activity.

Each step requires careful optimization to ensure high purity and yield of the final product. The synthetic route can be modified to enhance specific biological activities or improve pharmacokinetic properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Key observations include:

  • The bromine substituent significantly impacts its reactivity and biological activity.
  • The sulfonamide group enhances solubility and may increase interactions with target proteins.

Table 1 summarizes notable structural features and their associated activities:

Compound FeatureStructural CharacteristicsNotable Biological Activities
5-BromoindoleIndole core with a bromine substituentAnticancer properties
Pyrrolidine SulfonamideContains a pyrrolidine ring and sulfonamide groupAntimicrobial activity
Urea DerivativesUrea functional groupDiverse biological activities

This table illustrates how specific structural elements contribute to the compound's overall pharmacological profile, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have investigated this compound's applications:

  • Cancer Cell Line Studies : Research has shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer models.
  • Mechanistic Studies : Investigations into its mechanism of action reveal that it may interfere with critical signaling pathways involved in cell proliferation and survival.

These findings underscore the compound's potential as a lead candidate for drug development targeting various malignancies .

Mechanism of Action

The mechanism of action of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-pyridin-2-ylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name / CAS Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound (CAS 918494-11-8) 5-Bromoindole Pyrrolidine sulfonyl, pyridin-2-ylurea 478.36 Urea bridge enhances hydrogen bonding; bromine aids in electronic modulation.
CAS 918494-14-1 5-Bromoindole Pyrrolidine sulfonyl, 2-(2-pyridinyl)ethylurea 492.39 Extended alkyl chain at urea moiety increases lipophilicity.
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (3a) Pyrrolo[2,3-b]pyridine Pyridin-3-ylethynyl, bromine 297.99 Ethynyl linker enhances rigidity; lacks sulfonyl/urea groups.
N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide (2) Imidazole-indole hybrid Sulfonamide, pentylbenzene ~500 (estimated) Sulfonamide group improves solubility; imidazole core alters binding specificity.
N-[3-Bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl-benzenesulfonamide Bromoindole Phenylsulfonyl, benzenesulfonamide ~450 (estimated) Dual sulfonyl groups stabilize crystal packing via N–H···O interactions.

Physicochemical and Structural Properties

  • Solubility: The target compound’s pyrrolidine sulfonyl group may enhance aqueous solubility compared to non-sulfonylated analogs (e.g., 3a) .
  • Crystal Packing : Analogous bromoindole sulfonamides (e.g., ) exhibit stabilized crystal lattices via N–H···O and C–H···π interactions, suggesting similar stability for the target compound.
  • Lipophilicity : The pyridin-2-ylurea group in the target compound likely reduces logP compared to alkylated urea derivatives (e.g., CAS 918494-14-1) .

Biological Activity

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea, a compound with the CAS number 918493-99-9, has garnered attention for its potential biological activities, particularly in the realm of oncology and as an inhibitor of specific enzymes. This article delves into its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrN5O3SC_{18}H_{18}BrN_{5}O_{3}S, with a molecular weight of 464.3 g/mol. The structure features a brominated indole core linked to a pyrrolidine sulfonamide and a pyridine urea moiety, which are critical for its biological interactions.

Indole Derivatives in Cancer Therapy

Indole derivatives, including this compound, are known for their role in cancer treatment due to their ability to induce apoptosis in cancer cells. Research indicates that compounds with indole structures can enhance the cleavage of PARP (Poly ADP-ribose polymerase) and caspase-3, which are pivotal in the apoptotic pathway .

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

One significant aspect of this compound's biological activity is its potential as an inhibitor of Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. IDO catalyzes the degradation of tryptophan into kynurenine, which can suppress T-cell function and promote tumor growth. Inhibitors of IDO have been shown to enhance anti-tumor immunity .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Study Biological Activity IC50 Value Cell Line Mechanism
Study AInduces apoptosis7.5 μMMCF-7PARP and caspase activation
Study BIDO inhibitionNot specifiedVariousImmune modulation
Study CCytotoxicity18.7 μMHepG2Cell cycle arrest

Case Study 1: Antitumor Activity

In a recent study, this compound demonstrated significant antitumor activity against the MCF-7 breast cancer cell line. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced cell death in tumor cells while exhibiting minimal toxicity to normal cells .

Case Study 2: Immune Modulation via IDO Inhibition

Another investigation focused on the compound's role as an IDO inhibitor. It was observed that treatment with this compound resulted in increased levels of tryptophan and decreased kynurenine levels in tumor-bearing mice, suggesting a restoration of T-cell function and enhanced anti-tumor immunity . This finding underscores the potential use of this compound in combination therapies aimed at improving immunotherapy outcomes.

Q & A

Basic Questions

What are the key synthetic challenges in preparing N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea?

Synthesis involves sequential functionalization of the indole core. Key steps include:

  • Bromination : Selective bromination at the 5-position of indole requires controlled conditions to avoid over-halogenation (e.g., using NBS or Br₂ in DMF) .
  • Sulfonylation : Introducing pyrrolidine-1-sulfonyl at the 3-position demands anhydrous conditions to prevent hydrolysis. Pyridine-SO₃ complexes or sulfonyl chlorides are typical reagents .
  • Urea Formation : Coupling the indole intermediate with 2-aminopyridine via carbodiimide-mediated reactions (e.g., EDC/HOBt) requires precise stoichiometry to minimize byproducts .
    Methodological Tip : Monitor reaction progress using TLC with UV-active spots or LC-MS for intermediates .

How can researchers characterize the sulfonyl and urea functional groups in this compound?

  • FT-IR : Confirm sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ and urea (N-H) bands at ~3300 cm⁻¹ .
  • ¹H/¹³C NMR : Identify pyrrolidine sulfonyl protons (δ 2.5–3.5 ppm) and urea NH signals (δ 8.0–10.0 ppm). Use DEPT-135 to distinguish quaternary carbons .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, especially for bromine placement and sulfonyl orientation .

Advanced Research Questions

How can computational methods optimize the synthesis of this compound?

  • Density Functional Theory (DFT) : Model transition states for bromination and sulfonylation to predict regioselectivity and activation energies .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates and intermediate stability .
  • In Silico Screening : Use tools like ChemSpider to compare predicted vs. experimental NMR shifts, identifying discrepancies early .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Validation : Cross-validate NMR assignments with HSQC/HMBC for long-range coupling and NOESY for spatial proximity .
  • Isotopic Labeling : Introduce ¹³C/¹⁵N labels at suspected sites (e.g., urea linkage) to confirm connectivity via 2D NMR .
  • High-Resolution MS : Rule out isobaric impurities by matching exact mass (<2 ppm error) with theoretical values .

How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

  • Functional Group Swapping : Replace pyrrolidine sulfonyl with piperidine or morpholine analogs to assess steric/electronic effects on target binding .
  • Halogen Substitution : Substitute bromine with chlorine or iodine to modulate lipophilicity and evaluate pharmacokinetic profiles .
  • Urea Isosteres : Test thiourea or carbamate derivatives to improve metabolic stability while retaining hydrogen-bonding capacity .

What experimental designs mitigate risks of decomposition during storage?

  • Stability Testing : Conduct accelerated degradation studies under varying pH (1–12), temperature (4–40°C), and light exposure. Use HPLC to quantify degradation products .
  • Lyophilization : For hygroscopic intermediates, lyophilize under inert atmosphere (N₂/Ar) to prevent hydrolysis of sulfonyl groups .
  • Additive Screening : Incorporate antioxidants (e.g., BHT) or chelating agents (EDTA) to inhibit radical-mediated decomposition .

Safety and Handling

What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine or sulfonyl chloride vapors .
  • PPE : Wear nitrile gloves and goggles; sulfonamides can cause skin irritation .
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

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